molecular formula C4H8BrNO B1267324 2-Bromobutanamide CAS No. 5398-24-3

2-Bromobutanamide

Cat. No.: B1267324
CAS No.: 5398-24-3
M. Wt: 166.02 g/mol
InChI Key: AKSLRYGHJVUELA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromobutanamide can be synthesized through the bromination of butanamide. One common method involves the reaction of butanamide with bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromobutanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to butanamide using reducing agents.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromobutanamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromobutanamide involves its interaction with specific molecular targets, leading to various chemical transformations. The bromine atom in the compound acts as a reactive site for nucleophilic attack, facilitating substitution reactions. The amide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromobutanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSLRYGHJVUELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277880
Record name 2-bromobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-24-3
Record name 5398-24-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromobutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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